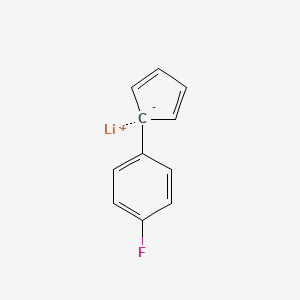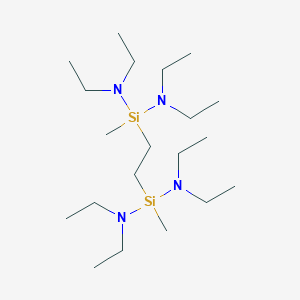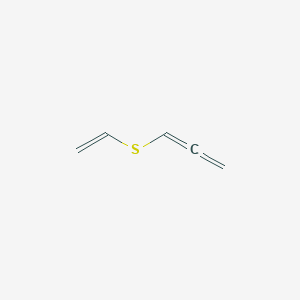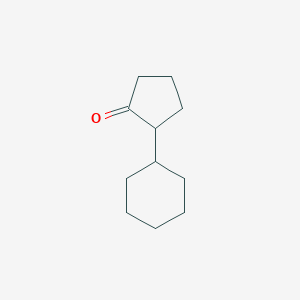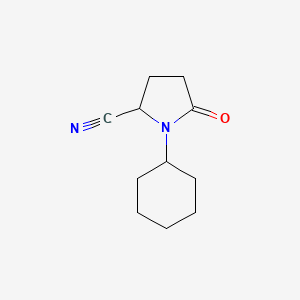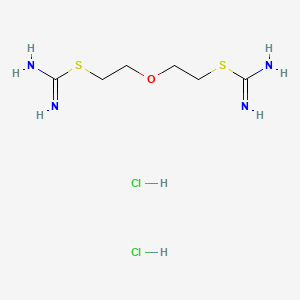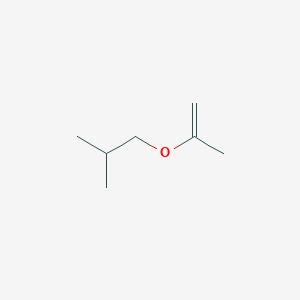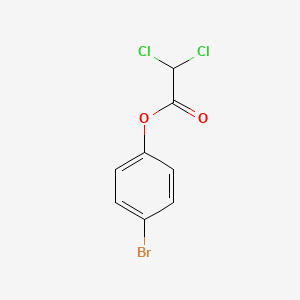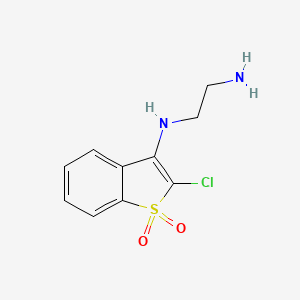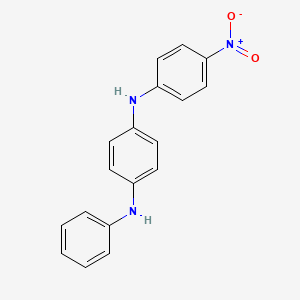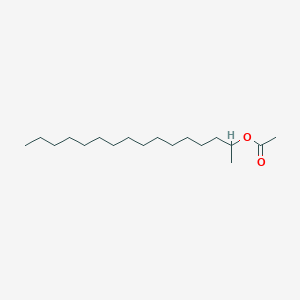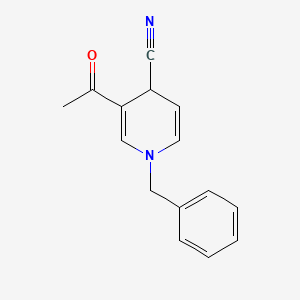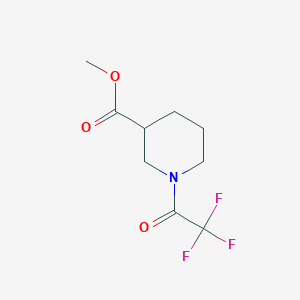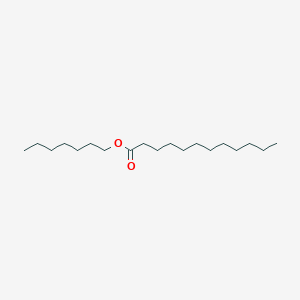
Heptyl dodecanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Heptyl dodecanoate is an ester compound with the molecular formula C19H38O2 . It is formed by the esterification of heptanol and dodecanoic acid. This compound is known for its applications in various industries, including cosmetics and personal care products, due to its emollient properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: Heptyl dodecanoate can be synthesized through the esterification reaction between heptanol and dodecanoic acid. The reaction typically involves heating the reactants in the presence of an acid catalyst, such as sulfuric acid, to facilitate the formation of the ester bond .
Industrial Production Methods: In industrial settings, the production of this compound often involves continuous esterification processes. These processes use large-scale reactors where heptanol and dodecanoic acid are continuously fed, and the ester product is continuously removed. This method ensures high efficiency and yield .
Chemical Reactions Analysis
Types of Reactions: Heptyl dodecanoate, like other esters, undergoes several types of chemical reactions, including:
Transesterification: This reaction involves the exchange of the alkoxy group of the ester with another alcohol, forming a different ester.
Common Reagents and Conditions:
Transesterification: Catalysts such as sodium methoxide or sulfuric acid are commonly used.
Major Products Formed:
Hydrolysis: Heptanol and dodecanoic acid.
Transesterification: A different ester and an alcohol.
Scientific Research Applications
Heptyl dodecanoate has several applications in scientific research and industry:
Chemistry: Used as a solvent and intermediate in organic synthesis.
Biology: Employed in the formulation of various biological assays and experiments.
Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility.
Industry: Widely used in cosmetics and personal care products as an emollient and skin conditioning agent.
Mechanism of Action
The mechanism of action of heptyl dodecanoate primarily involves its interaction with biological membranes. As an ester, it can integrate into lipid bilayers, affecting membrane fluidity and permeability. This property makes it useful in enhancing the delivery of active ingredients in pharmaceutical formulations .
Comparison with Similar Compounds
- Methyl hexanoate
- Methyl heptanoate
- Methyl caprylate
- Methyl nonanoate
Comparison: Heptyl dodecanoate is unique due to its longer carbon chain, which imparts different physicochemical properties compared to shorter-chain esters. This difference makes it more suitable for applications requiring higher hydrophobicity and stability .
Properties
CAS No. |
42231-73-2 |
|---|---|
Molecular Formula |
C19H38O2 |
Molecular Weight |
298.5 g/mol |
IUPAC Name |
heptyl dodecanoate |
InChI |
InChI=1S/C19H38O2/c1-3-5-7-9-10-11-12-13-15-17-19(20)21-18-16-14-8-6-4-2/h3-18H2,1-2H3 |
InChI Key |
UFPKJDYAIRJMMW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCC(=O)OCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[ethoxy-(methanethioylamino)phosphoryl]aziridine-1-carbothioamide](/img/structure/B14668539.png)
